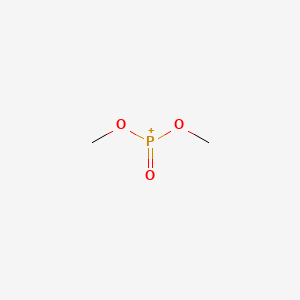
Dimethyl phosphonate
Cat. No. B1257649
:
868-85-9
M. Wt: 109.04 g/mol
InChI Key: CZHYKKAKFWLGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04235976
Procedure details


20 ml of 5% sodium methylate solution are added dropwise to 144 g (1 mol) of dimethyl maleate and 110 g of dimethyl phosphite until the exothermic reaction is completed. The reaction mixture is stirred for a further 30 minutes at 100° C. and then freed from low volatility constituents.


Name
sodium methylate
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]\[C:4]([O:6][CH3:7])=[O:5].[P:11]([O-:16])([O:14][CH3:15])[O:12][CH3:13]>C[O-].[Na+]>[CH3:13][O:12][P:11]([CH:2]([C:1]([O:9][CH3:10])=[O:8])[CH2:3][C:4]([O:6][CH3:7])=[O:5])(=[O:16])[O:14][CH3:15] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
144 g
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C/C(=O)OC)(=O)OC
|
|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OC)(OC)[O-]
|
|
Name
|
sodium methylate
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C[O-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred for a further 30 minutes at 100° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COP(OC)(=O)C(CC(=O)OC)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
